N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide
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Overview
Description
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is an intriguing compound that finds its importance in various scientific fields, particularly due to its unique structure that combines elements from benzamides, triazoles, and fluorinated compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the 1-(4-chlorophenyl)-1H-1,2,3-triazole intermediate
The next step involves the acylation of the triazole with a carbonyl chloride to introduce the carbonyl group, followed by coupling with piperidine. Finally, the compound is fluorinated using suitable fluorinating agents under controlled conditions to yield the final product.
Industrial Production Methods
Industrially, the production of this compound would involve optimized reaction conditions to maximize yield and purity. Automation and continuous flow chemistry techniques may be employed to ensure consistent and scalable production. Key aspects include precise temperature control, reaction time management, and purification processes such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized under harsh conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify its structure, particularly the triazole or piperidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the benzamide and triazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound's hybrid structure makes it valuable in several fields:
Chemistry: Used in developing novel synthetic methodologies and studying reaction mechanisms.
Biology: Investigated for its interaction with biological macromolecules, potential as a biochemical probe, and effects on cellular processes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors due to its triazole and benzamide moieties.
Industry: Utilized in the development of advanced materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or DNA. Its unique structure allows it to form specific interactions, leading to inhibition or modulation of biological pathways. For example, the triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)-piperidine
2-Fluoro-N-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)-piperidine
N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)-4-fluorobenzamide
Highlighting Uniqueness
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide stands out due to its specific combination of a piperidine ring, a triazole ring, and a fluorobenzamide moiety. This unique combination provides a versatile scaffold for further chemical modifications, enhancing its potential as a lead compound in drug discovery and development.
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-14-5-7-16(8-6-14)28-13-19(25-26-28)21(30)27-11-9-15(10-12-27)24-20(29)17-3-1-2-4-18(17)23/h1-8,13,15H,9-12H2,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIQXZXZZYMRFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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